molecular formula C21H25ClN2O2S B11670712 N-(4-chlorophenyl)-2-[(2,2-dimethylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

N-(4-chlorophenyl)-2-[(2,2-dimethylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B11670712
M. Wt: 405.0 g/mol
InChI Key: QIODMAPWIDSCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-CHLOROPHENYL)-2-(2,2-DIMETHYLPROPANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-(2,2-DIMETHYLPROPANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl derivatives, 2,2-dimethylpropanamide, and cyclohepta[b]thiophene. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-(2,2-DIMETHYLPROPANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-(2,2-DIMETHYLPROPANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene structures.

    Chlorophenyl Derivatives: Compounds containing the 4-chlorophenyl group.

    Propanamide Derivatives: Compounds with the 2,2-dimethylpropanamide moiety.

Uniqueness

N-(4-CHLOROPHENYL)-2-(2,2-DIMETHYLPROPANAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H25ClN2O2S

Molecular Weight

405.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(2,2-dimethylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C21H25ClN2O2S/c1-21(2,3)20(26)24-19-17(15-7-5-4-6-8-16(15)27-19)18(25)23-14-11-9-13(22)10-12-14/h9-12H,4-8H2,1-3H3,(H,23,25)(H,24,26)

InChI Key

QIODMAPWIDSCMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.